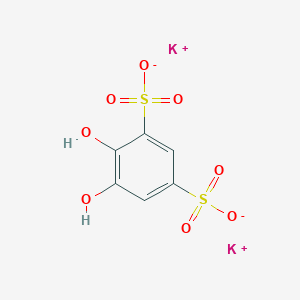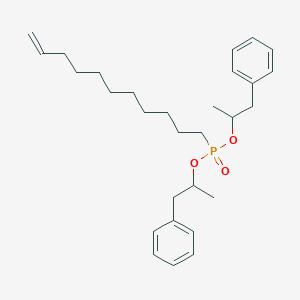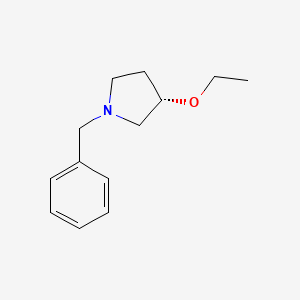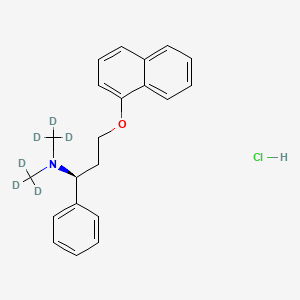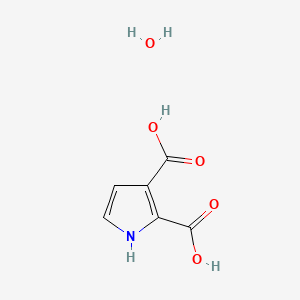
1H-Pyrrole-2,3-dicarboxylic Acid Hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Alkyl 1H-pyrrole-2-carboxylates and dialkyl 1H-pyrrole-2,5-dicarboxylates were synthesized in quantitative yield by reactions of 1H-pyrrole, 2-acetyl-1H-pyrrole, and 1-methyl-1H-pyrrole with carbon tetrachloride and aliphatic alcohols in the presence of iron-containing catalysts .
Molecular Structure Analysis
The molecular formula of 1H-Pyrrole-2,3-dicarboxylic Acid Hydrate is C6H7NO5 . The InChI code is 1S/C6H5NO4/c8-5(9)3-1-2-7-4(3)6(10)11/h1-2,7H,(H,8,9)(H,10,11) .
Chemical Reactions Analysis
Pyrrole derivatives, including 1H-Pyrrole-2,3-dicarboxylic Acid Hydrate, are used in a number of synthetic organic chemistry reactions . For example, they are precursors in the synthesis of medicinal compounds .
Physical And Chemical Properties Analysis
1H-Pyrrole-2,3-dicarboxylic Acid Hydrate is a white crystalline solid with a molecular weight of 131.11 g/mol and a melting point of 153 °C. Its molecular formula is C6H7NO5 .
Aplicaciones Científicas De Investigación
Forensic Applications
There is a study that suggests its potential use in forensic applications . It is used as a marker in hair analysis, which can provide valuable information in forensic investigations.
Diabetes Research
The compound is structurally related to pyrraline, a well-known diabetes molecular marker . This suggests its potential use in diabetes research and the development of new treatments.
Polyester Production
Pyrrole-2,5-dicarboxylic acid (PDCA), a structurally related compound, is considered a potential monomer for polyester production . This suggests that “1H-Pyrrole-2,3-dicarboxylic Acid Hydrate” could also have potential applications in polymer science and engineering.
Mecanismo De Acción
Direcciones Futuras
1H-Pyrrole-2,3-dicarboxylic Acid Hydrate has a wide range of applications in the scientific research community. Its role in creating bioactive molecules for therapeutic use , its potential in biotechnological innovations, and its use in creating complex molecular architectures suggest promising future directions for this compound.
Propiedades
IUPAC Name |
1H-pyrrole-2,3-dicarboxylic acid;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4.H2O/c8-5(9)3-1-2-7-4(3)6(10)11;/h1-2,7H,(H,8,9)(H,10,11);1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPXOPVAWXDKDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1C(=O)O)C(=O)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrole-2,3-dicarboxylic Acid Hydrate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


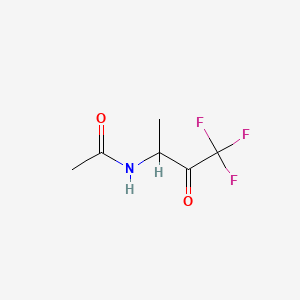
![4-Methylbenz[a]anthracene-d3](/img/structure/B588297.png)
